molecular formula C11H11ClN4O B1529434 4-amino-N-[(3-chlorophenyl)methyl]-1H-pyrazole-3-carboxamide CAS No. 1281934-75-5

4-amino-N-[(3-chlorophenyl)methyl]-1H-pyrazole-3-carboxamide

Cat. No.: B1529434
CAS No.: 1281934-75-5
M. Wt: 250.68 g/mol
InChI Key: DSKOMJZVMIPGPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-N-[(3-chlorophenyl)methyl]-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an amino group at position 4, a chlorophenylmethyl group at position 1, and a carboxamide group at position 3. These structural features contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-[(3-chlorophenyl)methyl]-1H-pyrazole-3-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as β-ketoesters or β-diketones, under acidic or basic conditions.

    Introduction of the chlorophenylmethyl group: This step involves the alkylation of the pyrazole ring at the nitrogen atom (position 1) using a suitable chlorophenylmethyl halide in the presence of a base, such as potassium carbonate or sodium hydride.

    Amination at position 4:

    Formation of the carboxamide group: The final step involves the conversion of the carboxylic acid group at position 3 to a carboxamide group using reagents such as carbodiimides or amines.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-[(3-chlorophenyl)methyl]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carboxamide group can be reduced to form amines or alcohols.

    Substitution: The chlorophenylmethyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or nitric acid can be used under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Amines or alcohols.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

4-amino-N-[(3-chlorophenyl)methyl]-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It serves as a probe to study enzyme mechanisms and as a tool to investigate biological pathways.

    Medicine: It has potential therapeutic applications, including as an anti-inflammatory, anticancer, or antimicrobial agent.

    Industry: It is used in the development of agrochemicals, dyes, and materials science.

Mechanism of Action

The mechanism of action of 4-amino-N-[(3-chlorophenyl)methyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases or enzymes involved in inflammation or cancer progression. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-N-[(3-bromophenyl)methyl]-1H-pyrazole-3-carboxamide
  • 4-amino-N-[(3-fluorophenyl)methyl]-1H-pyrazole-3-carboxamide
  • 4-amino-N-[(3-methylphenyl)methyl]-1H-pyrazole-3-carboxamide

Uniqueness

4-amino-N-[(3-chlorophenyl)methyl]-1H-pyrazole-3-carboxamide is unique due to the presence of the chlorophenylmethyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

4-amino-N-[(3-chlorophenyl)methyl]-1H-pyrazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN4O/c12-8-3-1-2-7(4-8)5-14-11(17)10-9(13)6-15-16-10/h1-4,6H,5,13H2,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSKOMJZVMIPGPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CNC(=O)C2=C(C=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-amino-N-[(3-chlorophenyl)methyl]-1H-pyrazole-3-carboxamide
Reactant of Route 2
Reactant of Route 2
4-amino-N-[(3-chlorophenyl)methyl]-1H-pyrazole-3-carboxamide
Reactant of Route 3
Reactant of Route 3
4-amino-N-[(3-chlorophenyl)methyl]-1H-pyrazole-3-carboxamide
Reactant of Route 4
4-amino-N-[(3-chlorophenyl)methyl]-1H-pyrazole-3-carboxamide
Reactant of Route 5
Reactant of Route 5
4-amino-N-[(3-chlorophenyl)methyl]-1H-pyrazole-3-carboxamide
Reactant of Route 6
Reactant of Route 6
4-amino-N-[(3-chlorophenyl)methyl]-1H-pyrazole-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.